2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring, a methyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with N-methyl-N-phenylacetamide under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl ring can be reduced to form the corresponding phenyl ring.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorophenyl ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chlorophenyl)(phenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
- 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
Uniqueness
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.
Biological Activity
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide, also known as 2-[(2-chlorobenzyl)sulfanyl]-N-methyl-N-phenylacetamide, is a compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
- Chemical Formula : C16H16ClNOS
- Molecular Weight : 305.83 g/mol
- CAS Number : 339107-94-7
- Purity : >90% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These results indicate that the compound has a bactericidal effect, particularly against MRSA and E. coli, which are known to be resistant to many conventional antibiotics .
The mechanism by which this compound exerts its antimicrobial effects includes:
- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria.
- Inhibition of Nucleic Acid Synthesis : It also affects nucleic acid production, which is crucial for bacterial replication.
- Biofilm Inhibition : The compound demonstrates moderate-to-good antibiofilm activity, particularly against MRSA and Staphylococcus epidermidis (SE), suggesting its potential use in treating biofilm-associated infections .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were evaluated using various cell lines. The findings indicate that while the compound exhibits antimicrobial activity, it also presents a certain level of cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 25 - 50 |
MCF-7 (breast cancer) | 30 - 60 |
Vero (normal kidney cells) | >100 |
The IC50 values suggest that the compound has selective toxicity towards cancerous cells while being less harmful to normal cells at higher concentrations .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled study, researchers tested the efficacy of this compound against clinical isolates of MRSA and E. coli. The study concluded that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent. -
Case Study on Biofilm Disruption :
Another study focused on the ability of this compound to disrupt biofilms formed by MRSA on medical devices. Results indicated a substantial reduction in biofilm mass and viability, reinforcing its potential application in preventing device-related infections .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-18(14-8-3-2-4-9-14)16(19)12-20-11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZVLZHGHPZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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